molecular formula C11H12N2OS B3406332 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- CAS No. 30156-22-0

1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-

Cat. No.: B3406332
CAS No.: 30156-22-0
M. Wt: 220.29 g/mol
InChI Key: HQGDAEQLBKCGKY-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:

  • 2-Position: A methylthio (-SCH₃) substituent, which may influence electronic properties and metabolic stability.
  • 4,5-Positions: A saturated dihydro ring system, reducing aromaticity compared to fully unsaturated imidazoles.

This compound belongs to a broader class of imidazolines, which are known for diverse pharmacological activities, including antibacterial, antihypertensive, and receptor-modulating effects .

Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-15-11-12-7-8-13(11)10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGDAEQLBKCGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404308
Record name F0630-0008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30156-22-0
Record name F0630-0008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Applications/Activities
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- 1-Benzoyl, 2-SCH₃ C₁₁H₁₂N₂OS 220.29 Not explicitly provided Under investigation (likely antimicrobial)
2-(Benzylthio)-4,5-diphenyl-1H-imidazole 2-Benzylthio, 4,5-diphenyl C₂₂H₁₈N₂S 342.45 - Antibacterial (vs. S. aureus)
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole (Tolazoline) 2-Benzyl C₁₀H₁₂N₂ 160.22 59-98-3 Vasodilator, α-adrenergic antagonist
Naphazoline Hydrochloride 2-(1-Naphthylmethyl) C₁₄H₁₄N₂·HCl 246.74 550-99-2 Nasal decongestant (α-adrenergic agonist)
2-(Ethylthio)-4,5-diphenyl-1H-imidazole 2-Ethylthio, 4,5-diphenyl C₁₇H₁₆N₂S 280.39 60220-29-3 Novel synthetic intermediate

Key Observations :

  • This group may sterically hinder receptor interactions compared to smaller substituents .
  • Thioether vs. Thiol Groups : The methylthio group at position 2 contrasts with benzylthio (e.g., 2-(benzylthio)-4,5-diphenyl-1H-imidazole ) and ethylthio derivatives. Thioether groups generally improve metabolic stability over thiols (-SH) .
  • Aromatic vs.

Key Observations :

  • The target compound’s synthesis may parallel methods for 2-(benzylthio) derivatives, where alkylation of a thiol precursor (e.g., 4,5-dihydro-1H-imidazol-2-thiol) with methyl iodide or benzoyl chloride is employed .
  • N-Bromosuccinimide (NBS)-mediated cyclizations (as in ) are efficient for imidazoline synthesis but require careful optimization to avoid over-bromination.

Key Observations :

  • Naphazoline’s naphthyl group confers high receptor affinity, while the benzoyl group in the target compound may modulate selectivity for non-adrenergic targets .

Biological Activity

1H-Imidazole compounds, particularly those with substituted groups, exhibit a wide range of biological activities, making them significant in medicinal chemistry. The compound 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- is of particular interest due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a five-membered imidazole ring with a benzoyl group and a methylthio substitution. Its molecular formula can be represented as C11H12N2SC_{11}H_{12}N_2S. The structural features contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of imidazole derivatives often involves their interaction with specific enzymes or receptors. The following mechanisms have been identified for 1H-Imidazole compounds:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors for various enzymes, including kinases and phosphatases. For instance, studies have shown that modifications in the imidazole structure can enhance inhibitory potency against specific targets like BRAF kinase .
  • Antimicrobial Activity : Research indicates that imidazole compounds exhibit antimicrobial properties, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties : Several studies have reported that imidazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- have demonstrated cytotoxic effects on various cancer cell lines .

Anticancer Activity

A study evaluated the cytotoxicity of various imidazole derivatives on human cancer cell lines. The results indicated that certain substitutions on the imidazole ring significantly affected the IC50 values (the concentration required to inhibit cell growth by 50%). For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound ASISO (cervical cancer)0.24Induces apoptosis
Compound BRT-112 (bladder cancer)0.50Cell cycle arrest

These findings suggest that structural modifications can enhance the anticancer efficacy of imidazole derivatives .

Antimicrobial Studies

In another study focusing on antimicrobial activity, various imidazole compounds were tested against bacterial strains. The results showed that:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound XE. coli32
Compound YS. aureus16

These results highlight the potential use of imidazole derivatives as antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-
Reactant of Route 2
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1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-

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